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molecular formula C11H18F3NO B8448952 [1-(1-Trifluoromethyl-cyclopropylmethyl)-piperidin-4-yl]-methanol

[1-(1-Trifluoromethyl-cyclopropylmethyl)-piperidin-4-yl]-methanol

Cat. No. B8448952
M. Wt: 237.26 g/mol
InChI Key: DPPRJNIOMSCPPR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US08207344B2

Procedure details

1-(1-Trifluoromethyl-cyclopropanecarbonyl)-piperidine-4-carboxylic acid ethyl ester (50 g; 170.48 mmol) in tetrahydrofuran (350 mL) is added to a solution of 1 M lithium aluminum hydride (170.48 mL; 170.48 mmol) in tetrahydrofuran. The reaction mixture is allowed to warm to room temperature and stirred for 1 h. The reaction mixture is cooled at 0° C. and water/2 M aqueous solution of sodium hydroxide/water (1:3:1) are added sequentially (8.5 mL:12 mL:8.5 mL). The resulting slurry is filtered over a celite® pad and washed with tetrahydrofuran (200 mL). The organic layer is concentrated under controlled vacuum to afford 17 g of the volatile title compound as colorless oil. The crude material is used without further purification. MS (m/z) 238 (M+1).
Name
1-(1-Trifluoromethyl-cyclopropanecarbonyl)-piperidine-4-carboxylic acid ethyl ester
Quantity
50 g
Type
reactant
Reaction Step One
Quantity
170.48 mL
Type
reactant
Reaction Step One
Quantity
350 mL
Type
solvent
Reaction Step One
Quantity
0 (± 1) mol
Type
solvent
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two

Identifiers

REACTION_CXSMILES
C([O:3][C:4]([CH:6]1[CH2:11][CH2:10][N:9]([C:12]([C:14]2([C:17]([F:20])([F:19])[F:18])[CH2:16][CH2:15]2)=O)[CH2:8][CH2:7]1)=O)C.[H-].[Al+3].[Li+].[H-].[H-].[H-].O.[OH-].[Na+].O>O1CCCC1>[F:19][C:17]([F:18])([F:20])[C:14]1([CH2:12][N:9]2[CH2:8][CH2:7][CH:6]([CH2:4][OH:3])[CH2:11][CH2:10]2)[CH2:15][CH2:16]1 |f:1.2.3.4.5.6,8.9.10|

Inputs

Step One
Name
1-(1-Trifluoromethyl-cyclopropanecarbonyl)-piperidine-4-carboxylic acid ethyl ester
Quantity
50 g
Type
reactant
Smiles
C(C)OC(=O)C1CCN(CC1)C(=O)C1(CC1)C(F)(F)F
Name
Quantity
170.48 mL
Type
reactant
Smiles
[H-].[Al+3].[Li+].[H-].[H-].[H-]
Name
Quantity
350 mL
Type
solvent
Smiles
O1CCCC1
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
O1CCCC1
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
O
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
[OH-].[Na+].O

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
stirred for 1 h
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
The reaction mixture is cooled at 0° C.
FILTRATION
Type
FILTRATION
Details
The resulting slurry is filtered over a celite® pad
WASH
Type
WASH
Details
washed with tetrahydrofuran (200 mL)
CONCENTRATION
Type
CONCENTRATION
Details
The organic layer is concentrated under controlled vacuum

Outcomes

Product
Details
Reaction Time
1 h
Name
Type
product
Smiles
FC(C1(CC1)CN1CCC(CC1)CO)(F)F
Measurements
Type Value Analysis
AMOUNT: MASS 17 g
YIELD: CALCULATEDPERCENTYIELD 42%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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